N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry, medicinal chemistry, and industrial applications due to its broad substrate scope and functionalization potential .
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often employ magnetic solid acid nanocatalysts for efficient synthesis .
Chemical Reactions Analysis
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reagents are sodium borohydride and lithium aluminum hydride.
Substitution: Reactions often involve halogenation, nitration, and sulfonation using reagents like chlorine, nitric acid, and sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide can be compared with other benzoxazole derivatives such as:
2-(Chloromethyl)-1H-benzo[d]imidazole: Used in similar applications but with different functional groups.
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Another benzoxazole derivative with distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C20H12ClFN2O2 |
---|---|
Molecular Weight |
366.8g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H12ClFN2O2/c21-14-6-9-18-17(11-14)24-20(26-18)13-2-1-3-16(10-13)23-19(25)12-4-7-15(22)8-5-12/h1-11H,(H,23,25) |
InChI Key |
QUIAOAFPNWSUMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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